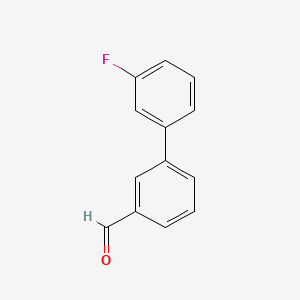

3-(3-Fluorophenyl)benzaldehyde

Descripción general

Descripción

3-(3-Fluorophenyl)benzaldehyde, also known as 3-fluoro-4-formylbenzaldehyde, is a key intermediate for the synthesis of various compounds and materials with diverse applications. It is a colorless solid with a melting point of 89-90 °C. It is soluble in most organic solvents and is used as a reagent in organic synthesis. It is also used as an intermediate for the preparation of various pharmaceuticals and agrochemicals, as well as in the production of dyes and pigments.

Aplicaciones Científicas De Investigación

Enzymatic Oxidation for Fluorinated Compounds

Research has shown that enzymatic Baeyer–Villiger oxidation can be applied to fluorobenzaldehydes, including 3-(3-Fluorophenyl)benzaldehyde, using enzymes like 4-hydroxyacetophenone monooxygenase (HAPMO). This method facilitates the conversion to fluorophenyl formates, further hydrolyzed to fluorophenols, offering a green chemistry approach to synthesizing fluorinated compounds (Moonen et al., 2005).

Ortho C-H Functionalization

A novel approach involves Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes. This process uses orthanilic acids as directing groups, providing a pathway for functionalizing benzaldehydes in positions adjacent to the aldehyde group, enhancing the complexity and potential utility of these compounds (Xiao-Yang Chen & E. J. Sorensen, 2018).

Catalyst-Free Synthesis

Another study highlights the catalyst-free synthesis of novel compounds through a one-pot reaction involving this compound, demonstrating the potential for efficient and environmentally friendly synthetic routes (Santhosh Govindaraju et al., 2016).

Green Chemistry in Education

The application of ionic liquids in synthesizing compounds from benzaldehydes, including this compound, serves as an educational model for green chemistry practices, emphasizing the reduction of hazardous solvents and showcasing innovative catalysis methods (Pedro Verdía et al., 2017).

Photocatalytic Applications

Research into graphitic carbon nitride as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol presents a sustainable method for producing valuable compounds, demonstrating the versatility of this compound and related substances in photocatalytic processes (M. J. Lima et al., 2017).

Mecanismo De Acción

Target of Action

The primary targets of 3-(3-Fluorophenyl)benzaldehyde are currently unknown. The compound is a derivative of benzaldehyde, which is known to have various biological activities . .

Mode of Action

It is known that benzaldehyde derivatives can interact with various biological targets

Biochemical Pathways

Benzaldehyde derivatives are known to have diverse biological and clinical applications , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Benzaldehyde derivatives are known to have various pharmacological activities , suggesting that they may have favorable ADME properties.

Result of Action

Benzaldehyde derivatives are known to have diverse biological and clinical applications , suggesting that they may have various molecular and cellular effects.

Action Environment

It is known that environmental factors can influence the action of many compounds

Análisis Bioquímico

Biochemical Properties

3-(3-Fluorophenyl)benzaldehyde plays a role in several biochemical reactions, particularly those involving redox processes. It has been observed to interact with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . These interactions often involve the disruption of antioxidation systems, leading to oxidative stress in cells. Additionally, this compound can form Schiff bases through condensation reactions with amines, which have been shown to possess antimicrobial properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress by disrupting cellular antioxidation mechanisms, leading to altered gene expression and metabolic imbalances . In fungal cells, this compound has shown potent antifungal activity by targeting cellular antioxidation components .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of reactive oxygen species (ROS) due to the disruption of antioxidation systems. This leads to oxidative damage to cellular components, including lipids, proteins, and DNA . Additionally, this compound can inhibit or activate specific enzymes, further influencing cellular processes. For example, it can inhibit superoxide dismutases, leading to an accumulation of superoxide radicals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Its initial impact on cellular processes, such as inducing oxidative stress, can have lasting effects even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can cause toxic or adverse effects due to excessive oxidative stress and damage to cellular components . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to redox reactions. It interacts with enzymes such as aldehyde oxidase, which converts it to benzoic acid . This conversion is part of a broader metabolic pathway that includes the formation of intermediate compounds, which can further participate in various biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular function . Targeting signals and post-translational modifications may also play a role in directing the compound to particular subcellular compartments .

Propiedades

IUPAC Name |

3-(3-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHXPCVGTFXSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362727 | |

| Record name | 3-(3-fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400750-09-6 | |

| Record name | 3-(3-fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 400750-09-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300001.png)

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)